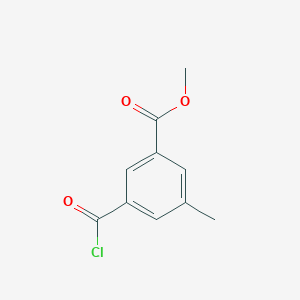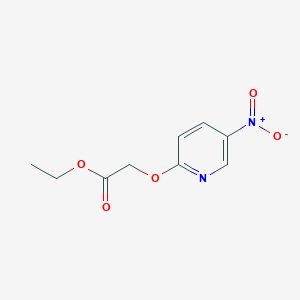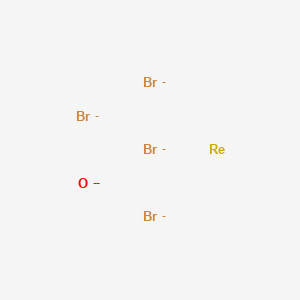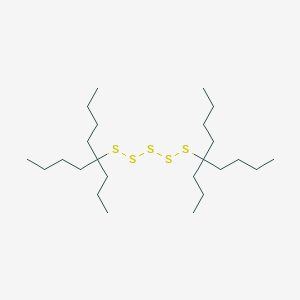
Methyl 3-(chlorocarbonyl)-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorocarbonyl)-5-methylbenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a chlorine atom is attached to the carbonyl group. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be synthesized through several methods. One common route involves the chlorination of methyl 3-methylbenzoate. The reaction typically uses thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: Methyl 3-methylbenzoate
Chlorinating Agent: Thionyl chloride or oxalyl chloride
Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform
Product: this compound
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with controlled temperature, pressure, and reagent flow rates.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Amides, esters, or thioesters: from nucleophilic substitution.
Carboxylic acid: from hydrolysis.
Alcohol: from reduction.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(chlorocarbonyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-(chlorocarbonyl)-5-methylbenzoate depends on its chemical reactivity. The compound’s chlorocarbonyl group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include:
Nucleophilic Attack: The chlorine atom in the carbonyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 3-(chlorocarbonyl)benzoate: Similar structure but without the methyl group on the benzene ring.
Methyl 4-(chlorocarbonyl)benzoate: Chlorocarbonyl group positioned at the para position instead of the meta position.
Methyl 3-(bromocarbonyl)-5-methylbenzoate: Bromine atom instead of chlorine in the carbonyl group.
Uniqueness: this compound is unique due to the presence of both the methyl and chlorocarbonyl groups on the benzene ring, which imparts specific reactivity and properties that are valuable in various chemical synthesis processes.
Eigenschaften
CAS-Nummer |
388072-64-8 |
|---|---|
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
methyl 3-carbonochloridoyl-5-methylbenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
RKOZJOONHHVMOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)


![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)







